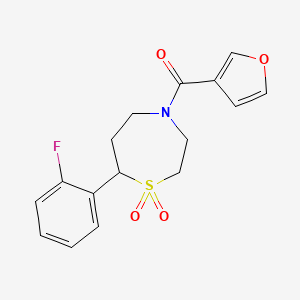
6-Bromo-3-chloro-2-(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-3-chloro-2-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrClF2N . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure. Further analysis would require more specific data or computational chemistry methods .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 242.45 . More specific physical and chemical properties would require additional data or analysis.Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Studies
Studies on compounds like 5-Bromo-2-(trifluoromethyl)pyridine have been focused on spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are complemented by density functional theory (DFT) calculations to understand their geometric structure, vibrational frequencies, and chemical shifts. This approach can similarly apply to 6-Bromo-3-chloro-2-(difluoromethyl)pyridine, aiding in the exploration of its physical and chemical properties for material science and chemical engineering applications (H. Vural, M. Kara, 2017).
Antimicrobial Activities and DNA Interaction
The investigation of halopyridines has extended into the biological realm, examining their interaction with DNA and antimicrobial properties. For example, the study of 2-chloro-6-(trifluoromethyl)pyridine provides insights into how these compounds can interact with pBR322 plasmid DNA and demonstrate antimicrobial activities via minimal inhibitory concentration (MIC) methods. This suggests a potential application of this compound in developing new antimicrobial agents or in biotechnological research focusing on DNA interaction mechanisms (M. Evecen, M. Kara, Ö. İdil, H. Tanak, 2017).
Synthesis and Material Development
Further applications of closely related compounds involve their use in synthesizing novel materials and complex organic molecules. Research into the synthesis of pyridine derivatives, such as 2-(2,4-Difluorophenyl)pyridine, through palladium-catalyzed reactions, showcases the utility of halogenated pyridines in organic synthesis. This methodology can be adapted for the synthesis of materials and chemicals where this compound acts as a precursor or intermediate, highlighting its potential in material science and organic chemistry (Ding Yuqiang, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-3-chloro-2-(difluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXXBBQQOJMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805299-42-6 |
Source


|
| Record name | 6-bromo-3-chloro-2-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2587573.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2587574.png)

![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)


![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)



![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)
![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)
